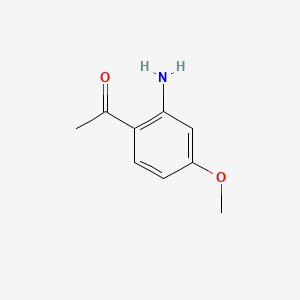
7-(4-Biphenyl)carbonylheptanoic acid
Overview
Description
7-(4-Biphenyl)carbonylheptanoic acid, also known as BPHA, is an organic compound with the molecular formula C20H22O3 . It is a compound that has been studied in various scientific contexts .
Synthesis Analysis
The synthesis of biphenyl derivatives, such as 7-(4-Biphenyl)carbonylheptanoic acid, involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 7-(4-Biphenyl)carbonylheptanoic acid is represented by the formula C20H22O3 . This indicates that the compound is composed of 20 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The chemical reactions of biphenyl derivatives are similar to benzene as they both undergo electrophilic substitution reaction . The reactions of biphenyls are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .Scientific Research Applications
Application in Synthetic Organic Chemistry
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Application in Medicinal Chemistry
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry. A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Application in Energy Storage
Metal-organic frameworks (MOFs) using organic linker 4,4’-biphenyl dicarboxylic acid (BPDC) have attracted significant research interest for supercapacitor applications due to their high-tunable conductivity and their structure’s pore size . A facile one-step hydrothermal method was reported to synthesize nickel-based metal-organic frameworks (MOF) using BPDC . The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .
Application in Organic Field-Effect Transistors
Organic field-effect transistors based on organic semiconductors containing diazaboroles have been synthesized using reactants like 4,4’-biphenyldiboronic acid . These transistors are used in various electronic devices due to their flexibility, low cost, and ease of fabrication .
Application in Metal Organic Frameworks (MOFs)
Biphenyl-4,4’-dicarboxylic acid derivatives have been used in the synthesis of UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . These MOFs have potential applications in gas storage, separation, and catalysis .
Application in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in various display technologies due to their high contrast ratio, wide viewing angle, and ability to produce flexible displays .
Application in Chemical Synthesis
Biphenyl derivatives are used in the field of chemical synthesis . For example, the Friedel–Crafts acylation is the reaction of acid anhydrides or acyl chlorides with aromatic compounds in the presence of Lewis acid catalyst for the synthesis of methyl aryl ketone, which are used in pharmaceuticals and fine chemical such as ibuprofen, naproxen, dyes, agrochemicals, and fragrances .
Application in Organic Polymer Material
Biphenyl derivatives are used in organic polymer materials . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Application in Pharmacy
Biphenyl derivatives are used in pharmacy . For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .
Application in Ligand Polymer Supramolecular Materials
Biphenyl derivatives are used in ligand polymer supramolecular materials . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Application in LCD Product Synthetic
Biphenyl derivatives are used in LCD product synthetic . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Application in Synthesis Method for 4,4’-Biphenyldicarboxylic Acid
A synthesis method for 4,4’-biphenyldicarboxylic acid has been developed . The method involves reacting 4-diphenic acid, oxalyl chloride and aluminium trichloride in a molar ratio of 1: (1.1-1.8): (1.2-2.0) to obtain 4,4’-dicarboxylbibenzil .
Safety And Hazards
Future Directions
Biphenyl compounds and their derivatives, such as 7-(4-Biphenyl)carbonylheptanoic acid, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products. They have a wide range of biological and medicinal applications . Therefore, the future directions of research on this compound could involve exploring its potential applications in medicine and other fields.
properties
IUPAC Name |
8-oxo-8-(4-phenylphenyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(10-6-1-2-7-11-20(22)23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,1-2,6-7,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAUYOHVVTUVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450229 | |
| Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Biphenyl)carbonylheptanoic acid | |
CAS RN |
362669-53-2 | |
| Record name | η-Oxo[1,1′-biphenyl]-4-octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



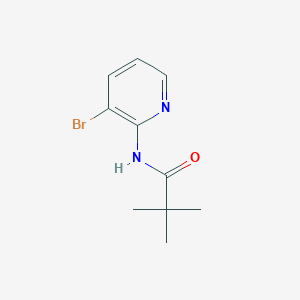
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
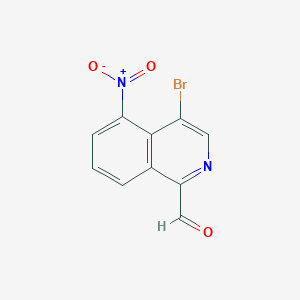

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)
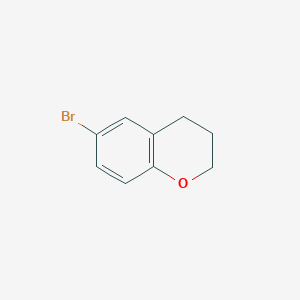
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
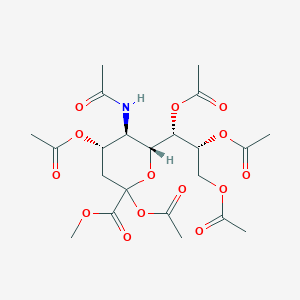
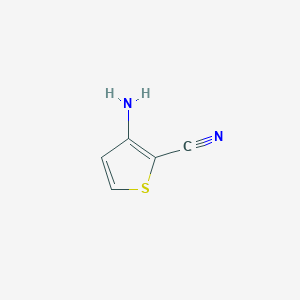
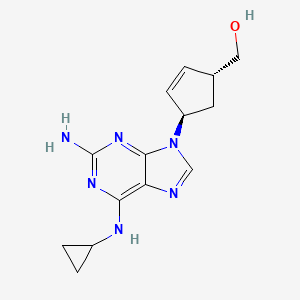
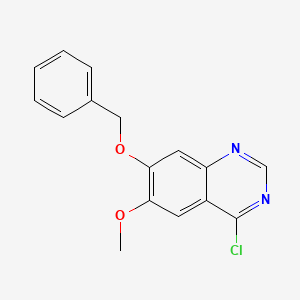
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
